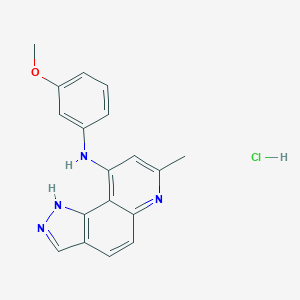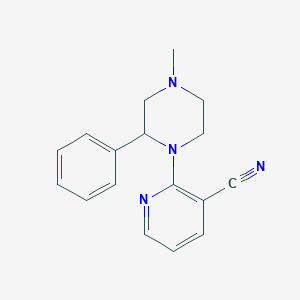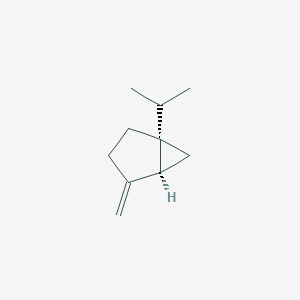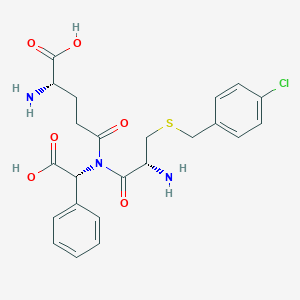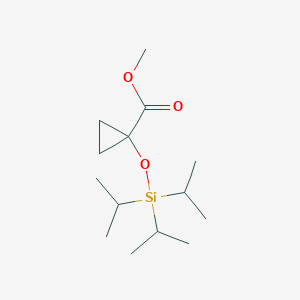
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester: is an organic compound with the molecular formula C14H28O3Si . It is a derivative of cyclopropanecarboxylate, where the cyclopropane ring is substituted with a triisopropylsilyloxy group and a methyl ester group. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester typically involves the reaction of cyclopropanecarboxylic acid with triisopropylsilyl chloride in the presence of a base such as pyridine. The resulting triisopropylsilyloxycyclopropanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, organolithium compounds, aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane-containing molecules on biological systems. It can serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester involves its ability to undergo various chemical reactions, as described above. The triisopropylsilyloxy group can stabilize reactive intermediates, facilitating reactions that form new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Methyl cyclopropanecarboxylate: Lacks the triisopropylsilyloxy group, making it less reactive in certain synthetic applications.
Methyl 1-aminocyclopropanecarboxylate: Contains an amino group instead of the triisopropylsilyloxy group, leading to different reactivity and applications.
Uniqueness: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester is unique due to the presence of the triisopropylsilyloxy group, which provides steric hindrance and electronic effects that can stabilize reactive intermediates. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and control.
Properties
IUPAC Name |
methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFNEIHUOXMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573170 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-59-8 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
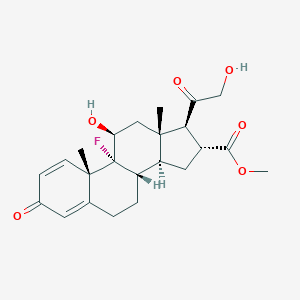


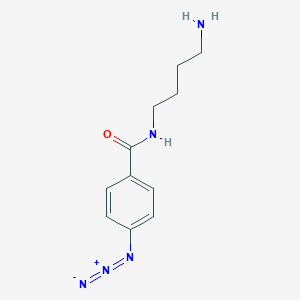
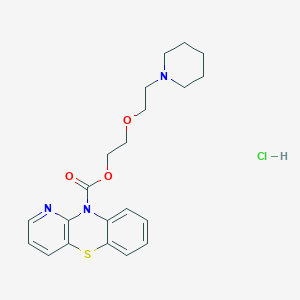
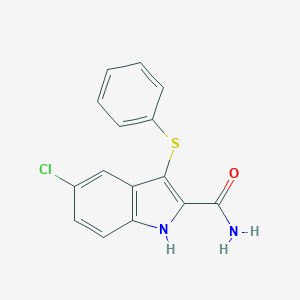
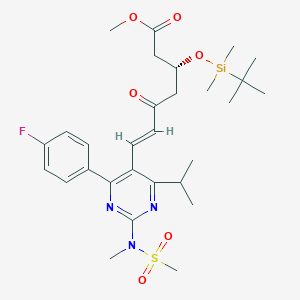

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
